

# Metamifop: A Technical Guide to its Chemical Structure, Properties, and Herbicidal Activity

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## Compound of Interest

Compound Name: Metamifop

Cat. No.: B125954

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## Abstract

**Metamifop** is a post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class. It is highly effective in controlling annual grass weeds, particularly in rice cultivation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mode of action, toxicological profile, and herbicidal efficacy of **Metamifop**. Detailed experimental protocols for key toxicological and efficacy studies are provided, and critical pathways and workflows are visualized using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.

## Chemical Identity and Physicochemical Properties

**Metamifop** is the (R)-enantiomer of 2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide. The (R)-isomer is the biologically active form of the molecule.<sup>[1]</sup>

Chemical Structure:

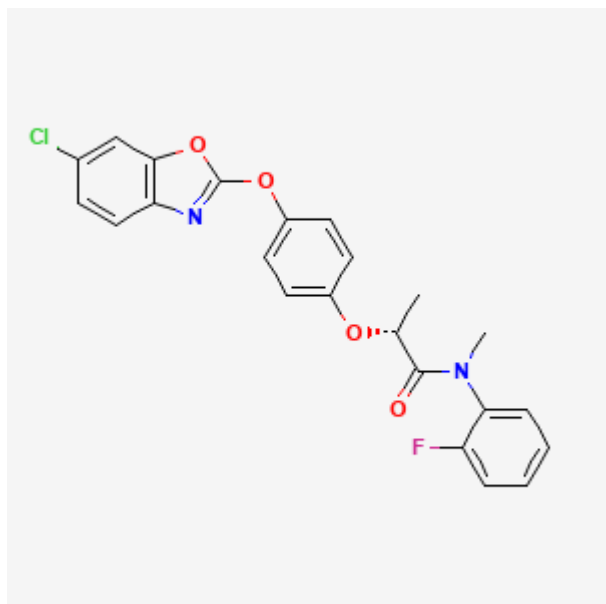


Figure 1: Chemical structure of **Metamifop**.

Table 1: Chemical Identification of **Metamifop**

Identifier	Value
IUPAC Name	(2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide[2]
CAS Number	256412-89-2[2]
Molecular Formula	C <sub>23</sub> H <sub>18</sub> ClFN <sub>2</sub> O <sub>4</sub> [2]
Molecular Weight	440.8 g/mol [2]
SMILES	C--INVALID-LINK-- OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl[2]
InChIKey	ADDQHLREJDZPMT-CQSZACIVSA-N[2]

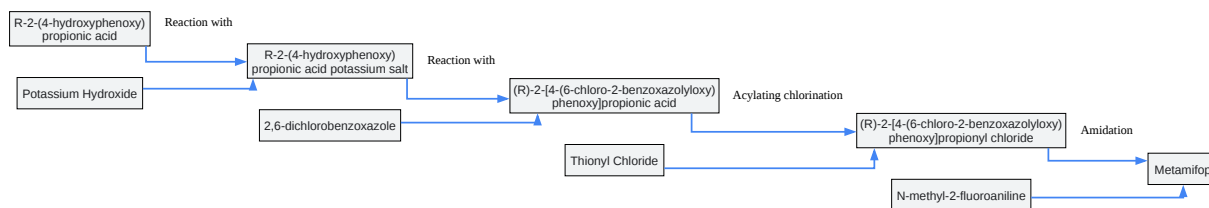
Table 2: Physicochemical Properties of **Metamifop**

Property	Value
Melting Point	77.0 - 78.5 °C
Boiling Point	Decomposes before boiling
Density	1.39 g/cm <sup>3</sup>
Vapor Pressure	1.51 x 10 <sup>-4</sup> mPa (25 °C)
Solubility in Water	0.687 mg/L (20 °C, pH 7)
Solubility in Organic Solvents (g/L, 20 °C)	Acetone: >250, Methanol: >250, Ethyl acetate: >250, Xylene: >250, n-heptane: 2.32
LogP (Octanol-Water Partition Coefficient)	5.47 (pH 7, 20 °C)

## Synthesis of Metamifop

**Metamifop** can be synthesized through a multi-step chemical process. A general synthetic pathway involves the reaction of key intermediates, (R)-2-(4-hydroxyphenoxy)propionic acid and 2,6-dichlorobenzoxazole, followed by amidation.[3]

## Synthesis Workflow



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Caption: General chemical synthesis workflow for **Metamifop**.

## Detailed Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of **Metamifop** is outlined below, based on established chemical principles for aryloxyphenoxypropionate herbicides.

### Step 1: Synthesis of (R)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid

- In a reaction vessel, dissolve (R)-2-(4-hydroxyphenoxy)propionic acid in a suitable solvent such as water.
- Add potassium hydroxide to the solution and stir at a controlled temperature (e.g., 30-40°C) to form the potassium salt.<sup>[3]</sup>
- In a separate vessel, dissolve 2,6-dichlorobenzoxazole in a solvent like acetone.
- Add the 2,6-dichlorobenzoxazole solution dropwise to the potassium salt solution while maintaining the reaction temperature (e.g., 50-55°C).<sup>[3]</sup>
- After the reaction is complete (monitored by a suitable technique like TLC), remove the acetone under reduced pressure.
- Filter the mixture to collect the potassium salt of the intermediate product.
- Dissolve the collected salt in water and acidify with hydrochloric acid to precipitate (R)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid.
- Filter, wash with water, and dry the solid product.

### Step 2: Synthesis of **Metamifop**

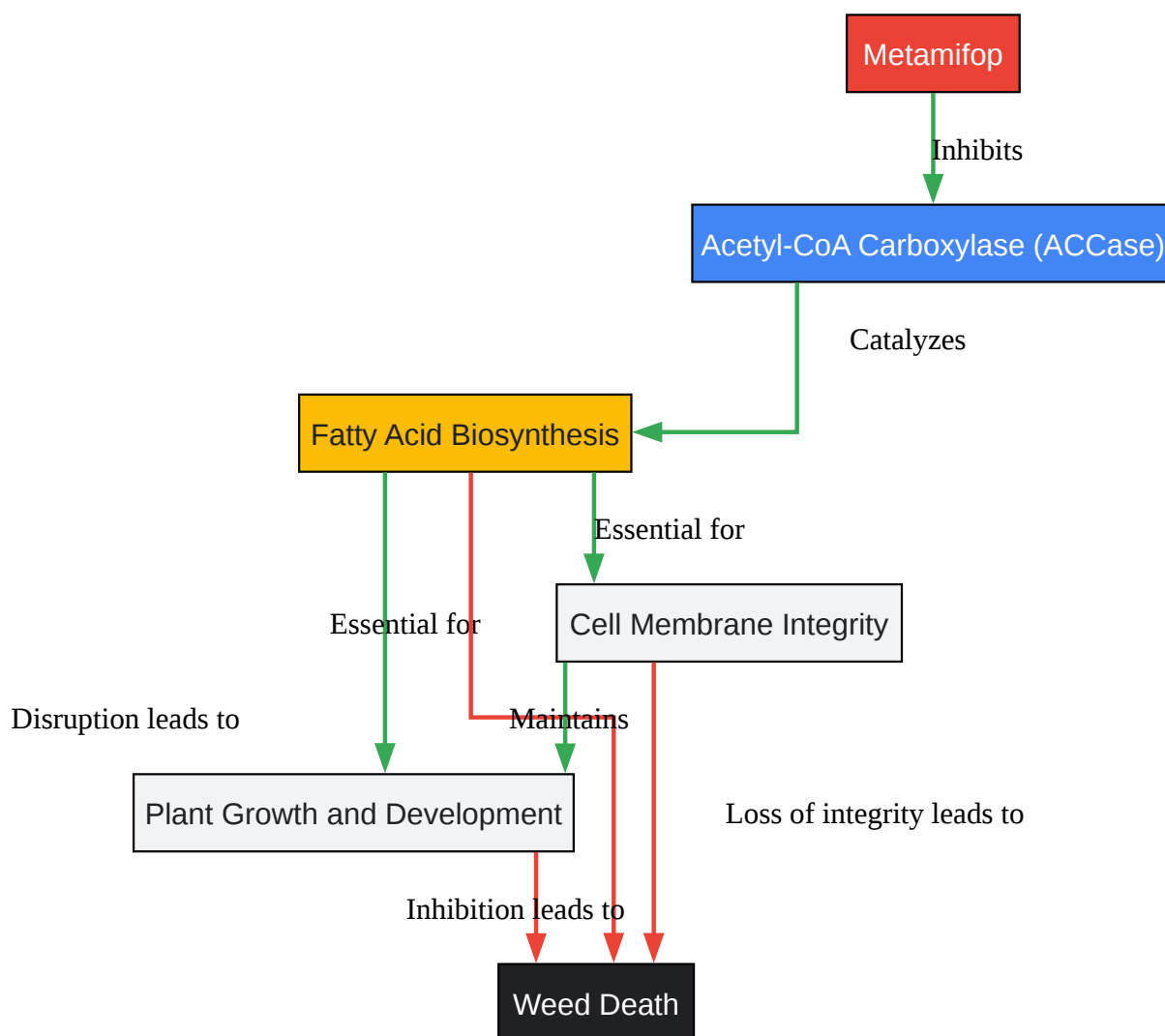
- Suspend the (R)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid in an inert solvent (e.g., toluene) and add a chlorinating agent such as thionyl chloride to form the acid chloride.
- In a separate flask, dissolve N-methyl-2-fluoroaniline in a suitable solvent.

- Add the previously prepared acid chloride solution dropwise to the N-methyl-2-fluoroaniline solution, maintaining a controlled temperature.
- After the reaction is complete, wash the reaction mixture with water and an aqueous base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Remove the solvent under reduced pressure to obtain crude **Metamifop**.
- Purify the crude product by recrystallization from a suitable solvent to yield pure **Metamifop**.

## Mode of Action

**Metamifop** is a selective, systemic, post-emergence herbicide. Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[4]

## Signaling Pathway of ACCase Inhibition



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Caption: Simplified signaling pathway of **Metamifop**'s herbicidal action.

By inhibiting ACCase, **Metamifop** disrupts the production of fatty acids, leading to a loss of cell membrane integrity and ultimately causing the death of susceptible grass weeds.[4] The selectivity of **Metamifop** is attributed to differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf crops.[5]

## Toxicological Profile

The toxicological profile of **Metamifop** has been evaluated through various studies to determine its potential effects on non-target organisms.

Table 3: Acute Toxicity of **Metamifop**

Study	Species	Route	Value
Acute Oral LD <sub>50</sub>	Rat	Oral	>2000 mg/kg bw
Acute Dermal LD <sub>50</sub>	Rat	Dermal	>2000 mg/kg bw
Acute Inhalation LC <sub>50</sub> (4h)	Rat	Inhalation	2.61 mg/L
Skin Irritation	Rabbit	Dermal	Non-irritating
Eye Irritation	Rabbit	Ocular	Non-irritating

## Experimental Protocols for Toxicological Studies

The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally accepted standards for assessing the safety of chemical substances.

- **Animal Selection:** Healthy, young adult rats of a single sex (usually females) are used.
- **Housing and Feeding:** Animals are housed individually with controlled temperature, humidity, and lighting. Standard laboratory diet and water are provided ad libitum.
- **Dose Administration:** The test substance is administered orally in a single dose via gavage. A stepwise procedure is used, starting with a dose expected to produce some toxicity.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Pathology:** A gross necropsy is performed on all animals at the end of the study.

- **Data Analysis:** The results are used to classify the substance according to its acute oral toxicity.
- **Animal Selection:** Healthy, young adult albino rabbits are used.
- **Preparation of Skin:** The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- **Application of Test Substance:** A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the clipped skin and covered with a gauze patch.
- **Exposure and Observation:** The patch is removed after a 4-hour exposure period. The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- **Scoring and Classification:** The severity of the skin reactions is scored, and the substance is classified based on the scores.
- **Animal Selection:** Healthy, young adult albino rabbits are used.
- **Pre-examination:** Both eyes of each animal are examined for any pre-existing defects.
- **Instillation of Test Substance:** A single dose (0.1 mL for liquids or 0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- **Observation:** The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.
- **Scoring and Classification:** The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye irritation.

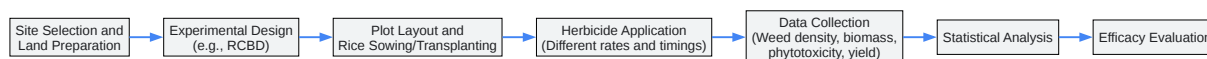
## Herbicidal Efficacy

**Metamifop** has demonstrated high efficacy in controlling a range of annual grass weeds in rice fields.

## Experimental Protocol for Herbicide Efficacy Trial in Rice



The following is a generalized protocol for conducting a field trial to evaluate the efficacy of a herbicide like **Metamifop** in rice.



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Caption: Workflow for a herbicide efficacy field trial.

- Site Selection and Preparation: Select a field with a uniform history of weed infestation. Prepare the land according to standard local practices for rice cultivation.
- Experimental Design: Use a randomized complete block design (RCBD) with a sufficient number of replications (typically 3-4).
- Treatments: Include a range of **Metamifop** application rates, a standard herbicide check, a weed-free control (manual weeding), and an untreated (weedy) control.
- Plot Establishment: Mark out individual plots of a specified size. Sow or transplant rice at the recommended spacing.
- Herbicide Application: Apply the herbicide treatments at the specified growth stage of the weeds and crop using a calibrated sprayer to ensure uniform coverage.
- Data Collection:
  - Weed Assessment: At regular intervals after application, assess weed density (number of weeds per unit area) and weed biomass (dry weight of weeds).
  - Crop Phytotoxicity: Visually assess any injury to the rice plants using a standardized rating scale (e.g., 0-10 or 0-100%).
  - Yield and Yield Components: At harvest, measure the grain yield and other relevant parameters such as panicle number and 1000-grain weight.

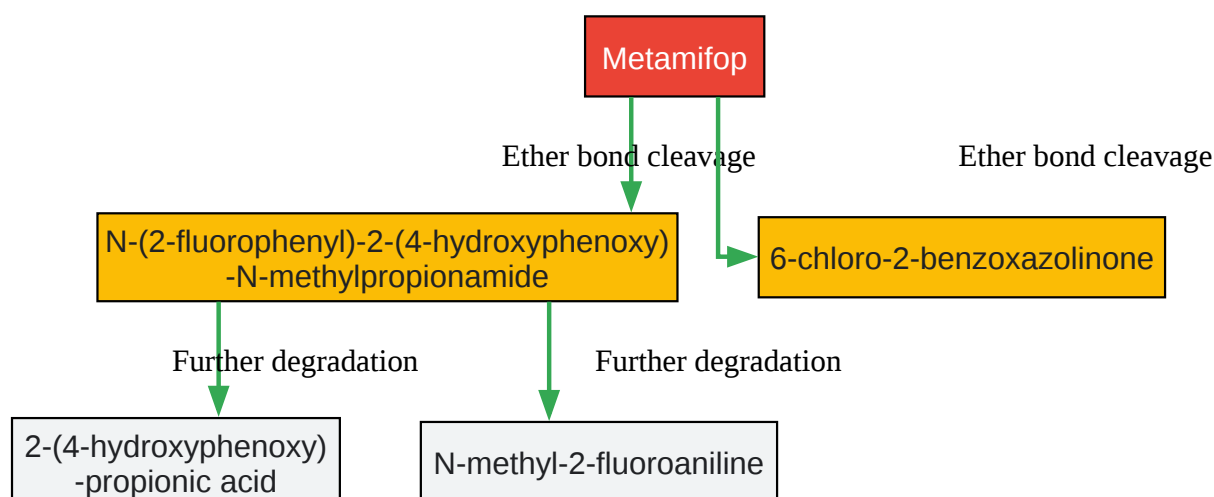
- **Statistical Analysis:** Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

## Environmental Fate

The environmental fate of **Metamifop** is influenced by processes such as photodegradation and microbial degradation.

## Degradation Pathway

**Metamifop** can be degraded in the environment through the cleavage of its ether and amide linkages, leading to the formation of several metabolites.[4][6]



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Caption: Simplified degradation pathway of **Metamifop**.

## Conclusion

**Metamifop** is a highly effective and selective aryloxyphenoxypropionate herbicide for the control of grass weeds in rice. Its mode of action through the inhibition of ACCase provides a targeted approach to weed management. The toxicological profile of **Metamifop** indicates a low level of acute toxicity to mammals. Understanding the chemical properties, synthesis, and biological activity of **Metamifop** is crucial for its safe and effective use in agriculture and for the

development of new herbicidal compounds. This technical guide provides a foundational resource for researchers and professionals working in these fields.

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## References

- 1. Herbicide Injury – ACCase Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of metamifop - Eureka | Patsnap [eureka.patsnap.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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